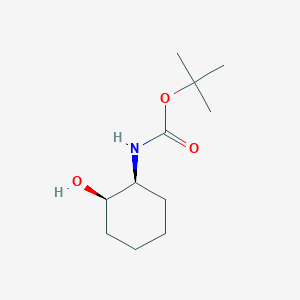

tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbaMate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1S,2R)-2-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROWZPERFUOCE-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214679-17-1 | |

| Record name | 214679-17-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate CAS number

An In-depth Technical Guide to tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern organic synthesis and drug development. The primary identifier for this specific stereoisomer is CAS Number 291533-28-3 [1]. This document delves into its physicochemical properties, outlines a robust synthetic methodology with mechanistic insights, explores its critical applications as a chiral precursor, and provides essential safety and handling protocols. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a deep technical understanding of this versatile compound.

Introduction and Core Significance

This compound is a carbamate-protected chiral amino alcohol. Its structure features a cyclohexane ring with a hydroxyl (-OH) group and a tert-butoxycarbonyl (Boc)-protected amine (-NHBoc) group on adjacent carbons. The (1S,2R) stereochemistry dictates a cis relationship between these two functional groups.

The strategic importance of this molecule lies in its bifunctional, stereochemically defined nature. The vicinal (1,2) amino alcohol motif is a privileged structure found in numerous biologically active molecules and is a cornerstone for the synthesis of chiral ligands and catalysts. The Boc protecting group provides stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions, making it an ideal intermediate for multi-step synthetic campaigns. Its application is particularly noted in the construction of complex pharmaceutical agents where precise stereochemical control is paramount for efficacy and safety.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 291533-28-3 | [1] |

| Molecular Formula | C₁₁H₂₁NO₃ | [1] |

| Molecular Weight | 215.29 g/mol | [1] |

| Appearance | Typically a white to off-white solid or powder | Inferred from related compounds[2] |

| Purity | ≥97% (GC) | [1] |

| Stereochemistry | (1S,2R)-cis | [1] |

Synthesis and Mechanistic Considerations

The synthesis of enantiomerically pure 1,2-amino alcohols is a central challenge in organic chemistry. For this compound, a common and reliable strategy involves the stereoselective ring-opening of a prochiral epoxide, followed by protection of the resulting amine. This approach ensures excellent control over the relative and absolute stereochemistry.

Workflow for Asymmetric Synthesis

The following diagram illustrates a logical workflow for the synthesis, starting from cyclohexene oxide.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from established chemical literature for analogous transformations.[3]

Step 1: Synthesis of (1S,2R)-2-azidocyclohexan-1-ol

-

To a flame-dried, argon-purged flask, add the chiral Salen catalyst (e.g., (R,R)-Jacobsen's catalyst, ~0.05 eq).

-

Add a suitable solvent such as toluene, followed by cyclohexene oxide (1.0 eq).

-

Cool the mixture to 0 °C.

-

Slowly add trimethylsilyl azide (TMSN₃, ~1.2 eq) dropwise over 30 minutes.

-

Allow the reaction to stir at 0 °C to room temperature for 12-24 hours, monitoring by TLC until the cyclohexene oxide is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the enantiomerically enriched azido alcohol.

Causality: The use of a chiral catalyst is paramount. It coordinates to the epoxide, rendering one of the electrophilic carbons more susceptible to nucleophilic attack by the azide. This directed attack establishes the desired (1S,2R) stereochemistry.

Step 2 & 3: Reduction and Boc-Protection

-

Dissolve the purified (1S,2R)-2-azidocyclohexan-1-ol (1.0 eq) in a solvent mixture such as THF/water.

-

Add triphenylphosphine (PPh₃, ~1.1 eq) and heat the mixture to reflux for 4-6 hours (Staudinger reduction). Monitor azide reduction by IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹).

-

Cool the reaction to room temperature. Add di-tert-butyl dicarbonate (Boc₂O, ~1.2 eq) and a base such as triethylamine (Et₃N, ~1.5 eq).

-

Stir the mixture at room temperature for 12-18 hours until the formation of the Boc-protected amine is complete (TLC analysis).

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify by flash chromatography or recrystallization to obtain pure this compound.

Causality: The Staudinger reduction is a mild and effective method for converting azides to amines without harsh reagents that could affect other functional groups. The subsequent one-pot Boc protection is highly efficient, as the in-situ generated amine is immediately captured by the Boc₂O, preventing side reactions.

Applications in Research and Drug Development

The primary value of this compound is as a versatile chiral intermediate. Its protected amine and free hydroxyl group allow for selective functionalization at either position.

Role as a Chiral Building Block

This molecule is a precursor for more complex structures, particularly in the synthesis of pharmaceuticals. While this exact compound is a building block, structurally related analogues are key intermediates in the synthesis of major drugs like the anticoagulant Edoxaban.[4][5] The (1,2)-diaminocyclohexane or (1,2)-aminocyclohexanol core is a common motif in ligands for asymmetric catalysis and in pharmacologically active agents.

The logical flow of its application can be visualized as follows:

Caption: Application pathways for the title compound in multi-step synthesis.

Use in Asymmetric Catalysis

Derivatives of this compound can be transformed into chiral ligands. For example, the amine can be deprotected and subsequently reacted to form phosphine or salen-type ligands. These ligands can then be complexed with transition metals (e.g., Rhodium, Iridium, Ruthenium) to create catalysts for asymmetric reactions like hydrogenation or transfer hydrogenation, where high enantioselectivity is required.

Safety and Handling

As a laboratory chemical, proper handling is essential. The following information is synthesized from Safety Data Sheets (SDS) of structurally similar compounds and should be considered a guideline.[6][7]

-

Hazard Identification : May cause skin irritation (H315) and serious eye irritation (H319). May be harmful if swallowed.[6][7]

-

Precautionary Measures :

-

Personal Protective Equipment (PPE) : Wear protective gloves (nitrile or neoprene), safety glasses with side-shields or goggles, and a lab coat.[7]

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.[6]

-

Storage : Keep container tightly closed in a dry, cool, and well-ventilated place.

-

-

First Aid :

-

Eye Contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center.

-

Conclusion

This compound (CAS: 291533-28-3) is more than a simple chemical reagent; it is an enabling tool for the precise construction of complex, three-dimensional molecules. Its well-defined stereochemistry and orthogonally protected functional groups provide chemists with a reliable and versatile platform for asymmetric synthesis. Understanding its properties, synthetic routes, and safe handling procedures is crucial for leveraging its full potential in the discovery and development of next-generation pharmaceuticals and advanced materials.

References

-

tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate. HRD Pharm.[Link]

-

Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies.[Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. echemi.com [echemi.com]

- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 4. ODM tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]ca Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 5. tert-butyl (1R,2S,5S)-2-aMino-5-(diMethylcarbaMoyl)cyclohexylcarbaMate | 365998-36-3 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate

This guide provides a comprehensive overview of the known and expected physical properties of the chiral building block, tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with theoretical insights to offer a practical reference for the handling, characterization, and application of this compound.

Introduction and Chemical Identity

This compound is a carbamate-protected amino alcohol. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the specific cis-(1S,2R) stereochemistry of the vicinal amino and hydroxyl groups make it a valuable chiral intermediate in asymmetric synthesis. Its structure allows for further stereoselective transformations, rendering it useful in the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs).

The Boc protecting group provides stability under a range of conditions but can be readily removed under acidic conditions, unmasking the amine for subsequent reactions. The vicinal hydroxyl group offers a reactive handle for functionalization, such as oxidation or etherification. The defined stereochemistry is critical, as the biological activity of a final compound often depends on a precise three-dimensional arrangement of its constituent parts.

Core Physical and Chemical Properties

Precise experimental data for this specific stereoisomer is not widely published in peer-reviewed literature. The following table summarizes its fundamental identifiers, sourced from chemical supplier databases, alongside expected or predicted properties based on its structure and data from related compounds.

| Property | Value | Source / Rationale |

| IUPAC Name | tert-butyl N-[(1S,2R)-2-hydroxycyclohexyl]carbamate | IUPAC Nomenclature |

| Synonyms | (1R,2S)-cis-N-Boc-2-aminocyclohexanol | |

| CAS Number | 214679-17-1 | |

| Molecular Formula | C₁₁H₂₁NO₃ | |

| Molecular Weight | 215.29 g/mol | |

| Appearance | White to off-white powder or solid | |

| Melting Point | Data not available. Expected to be a solid at room temperature based on its molecular weight and functional groups capable of hydrogen bonding. | |

| Boiling Point | Data not available. High boiling point expected due to polarity and hydrogen bonding. Prone to decomposition at elevated temperatures. | |

| Solubility | Expected to be soluble in methanol, ethanol, dichloromethane, ethyl acetate, and DMSO. Limited solubility in water and nonpolar solvents like hexanes. | Based on chemical structure polarity. |

Spectroscopic Profile and Interpretation

While experimentally recorded spectra for this specific compound are not publicly available, a detailed theoretical analysis provides a strong predictive framework for its characterization.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule. The expected characteristic absorption bands are:

-

O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹ , characteristic of the alcohol hydroxyl group involved in hydrogen bonding.

-

N-H Stretch: A moderate, sharp band around 3400-3300 cm⁻¹ , corresponding to the amine hydrogen of the carbamate.

-

C-H Stretch: Multiple bands in the 3000-2850 cm⁻¹ region, representing the aliphatic C-H bonds of the cyclohexane ring and the tert-butyl group.

-

C=O Stretch (Carbamate): A very strong, sharp absorption band between 1715-1680 cm⁻¹ . This is one of the most prominent peaks in the spectrum and is highly characteristic of the Boc-protecting group's carbonyl.

-

N-H Bend: A band of moderate intensity around 1540-1510 cm⁻¹ .

-

C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region, corresponding to the C-O bonds of the alcohol and the carbamate ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

-C(CH₃)₃ (Boc group): A sharp, singlet integrating to 9 protons, typically found in the upfield region around δ 1.4-1.5 ppm . This is a highly diagnostic signal.

-

-CH₂- (Cyclohexane ring): A complex series of multiplets between δ 1.2-2.2 ppm , integrating to 8 protons. The diastereotopic nature of these protons results in complex splitting patterns.

-

-CH-OH and -CH-NH: Two distinct multiplets, expected between δ 3.2-4.0 ppm . The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the carbamate group (CH-NH) will show coupling to each other and to adjacent methylene protons. Their precise chemical shifts are influenced by solvent and hydrogen bonding.

-

-OH (Alcohol): A broad singlet whose chemical shift is highly variable (typically δ 1.5-4.0 ppm ) depending on concentration, solvent, and temperature. Can be confirmed by a D₂O exchange experiment, where the peak would disappear.

-

-NH (Carbamate): A broad singlet or a doublet (if coupled to the adjacent C-H) typically found between δ 4.5-5.5 ppm . This peak may also broaden or disappear upon D₂O exchange.

-

-C(CH₃)₃ (Boc quaternary carbon): A signal around δ 79-81 ppm .

-

-C(CH₃)₃ (Boc methyl carbons): A strong signal around δ 28.5 ppm .

-

Cyclohexane Carbons: Six distinct signals for the cyclohexane ring carbons. The carbons bearing the hydroxyl and carbamate groups (C-OH and C-NHBoc ) would be the most downfield, expected in the range of δ 50-75 ppm . The remaining four aliphatic carbons (-CH₂-) would appear further upfield, typically between δ 20-40 ppm .

-

C=O (Carbamate carbonyl): The carbonyl carbon signal would be the most downfield peak in the spectrum, expected around δ 155-157 ppm .

Experimental Methodologies for Physical Characterization

To ensure data integrity, all physical properties must be determined using validated experimental protocols.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of a chiral intermediate like this compound is crucial for quality control and research applications.

Caption: Figure 1: A typical workflow for the comprehensive characterization of a chiral intermediate.

Protocol for Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline compound.

-

Sample Preparation: Ensure the sample is completely dry by placing a small amount (5-10 mg) in a vacuum oven at a temperature below the expected melting point (e.g., 40 °C) for several hours to remove residual solvent.

-

Capillary Loading: Finely crush the dried sample on a watch glass. Tamp the open end of a capillary tube into the powder until a small amount of material (2-3 mm high) is packed into the bottom.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.

Protocol for NMR Sample Preparation and Acquisition

Rationale: NMR provides the most definitive structural information. Proper sample preparation is critical for obtaining high-resolution spectra free from impurities and artifacts.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a clean pipette. Ensure the chosen solvent fully dissolves the sample.

-

Transfer: Transfer the solution to a clean 5 mm NMR tube.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC) according to standard instrument protocols.

-

Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction, and integration) to generate the final spectrum for analysis.

Safety and Handling

Based on safety data for closely related isomers, this compound should be handled with appropriate care.

-

Hazard Classification: May cause skin irritation and serious eye damage.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Avoid generating dust. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable chiral building block whose utility is defined by its specific stereochemistry and orthogonal protecting group strategy. While comprehensive experimental data on its physical properties remains sparse in public literature, its structural identity is well-defined by its CAS number (214679-17-1). This guide provides a robust framework for its identification, characterization, and safe handling by combining established chemical principles with the best available data. Researchers using this compound are encouraged to perform the characterization protocols outlined herein to establish a verified internal record of its properties.

References

-

LookChem. (n.d.). Cas 214679-17-1, Carbamic acid, [(1S,2R)-2-hydroxycyclohexyl]-, 1,1-dimethylethyl ester (9CI). Retrieved from [Link]

An In-Depth Technical Guide to the Synthesis of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate, a valuable chiral building block in modern medicinal chemistry and pharmaceutical development. The document emphasizes scientifically sound and field-proven methodologies, focusing on stereochemical control, procedural robustness, and scalability. We will delve into the strategic considerations behind two primary synthetic routes: the chiral resolution of a racemic precursor and asymmetric synthesis. A detailed, step-by-step protocol for the resolution-based approach is provided, along with mechanistic insights and data presentation to support researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Significance of a Chiral Scaffold

This compound is a key synthetic intermediate whose value lies in its specific stereochemistry. The cis relationship between the hydroxyl and the Boc-protected amino group on the cyclohexane ring, with the defined (1S,2R) absolute configuration, provides a rigid and predictable three-dimensional structure. This makes it an ideal scaffold for the synthesis of complex target molecules, particularly those with biological activity where stereoisomers may exhibit vastly different pharmacological profiles. The tert-butyloxycarbonyl (Boc) group offers robust protection of the amine under a wide range of conditions, yet it can be removed cleanly under acidic conditions, allowing for subsequent synthetic manipulations.[1][2]

Strategic Approaches to Stereochemical Control

The synthesis of this specific stereoisomer requires a robust strategy for controlling the two adjacent chiral centers. Two principal approaches are commonly employed in organic synthesis:

-

Asymmetric Synthesis: This "bottom-up" approach aims to create the desired stereocenters from an achiral or prochiral starting material using a chiral catalyst or auxiliary. For vicinal amino alcohols, common strategies include the asymmetric aminohydroxylation of alkenes or the enantioselective ring-opening of meso-epoxides.[3][4] While elegant, developing a highly stereoselective catalytic system for the cis product can be challenging and may require significant optimization.

-

Chiral Resolution: This "top-down" approach begins with a racemic mixture of the desired compound (or a precursor) and separates the enantiomers. The most common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid.[5][6] These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. While this method results in a theoretical maximum yield of 50% for the desired enantiomer, it is often a reliable and scalable method for obtaining enantiopure materials.

This guide will focus on the chiral resolution pathway, as it represents a practical and widely accessible method for obtaining the target molecule with high enantiomeric purity.

Synthetic Workflow: Chiral Resolution and Protection

The most direct and reliable route to this compound involves a two-step process starting from racemic cis-2-aminocyclohexanol.

-

Chiral Resolution: The racemic mixture of cis-2-aminocyclohexanol is treated with an enantiopure chiral acid, such as L-(+)-tartaric acid, to form a pair of diastereomeric salts.

-

Boc Protection: After isolation of the desired diastereomeric salt, the chiral amine is liberated and subsequently protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

The overall workflow is depicted in the diagram below.

Figure 1: Synthetic workflow for the preparation of the target compound via chiral resolution.

Detailed Experimental Protocols

Part A: Chiral Resolution of Racemic cis-2-Aminocyclohexanol

Principle: This protocol is based on the well-established principle of separating enantiomers by forming diastereomeric salts with differing solubilities.[5] L-(+)-tartaric acid is a cost-effective and readily available chiral resolving agent. The differing spatial arrangements of the chiral centers in the amine and the tartaric acid lead to diastereomeric salts with distinct crystal lattice energies and, consequently, different solubilities in a given solvent system, allowing for separation.

Protocol:

-

Dissolution: In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve racemic cis-2-aminocyclohexanol (1.0 eq) in methanol.

-

Addition of Resolving Agent: In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 eq) in a minimal amount of warm methanol. Slowly add the tartaric acid solution to the amine solution with vigorous stirring.

-

Crystallization: A precipitate should form. The mixture can be gently heated to ensure complete dissolution and then allowed to cool slowly to room temperature to promote the formation of well-defined crystals. For maximal recovery, the mixture can be further cooled in an ice bath.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold methanol to remove any soluble impurities. This solid is the diastereomeric salt of the desired (1S,2R)-enantiomer.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base, such as 2M NaOH, until the pH is >12 to deprotonate the ammonium salt.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1S,2R)-2-aminocyclohexanol.

-

Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Table 1: Representative Data for Chiral Resolution

| Parameter | Value/Observation | Reference |

| Resolving Agent | L-(+)-Tartaric Acid | [5] |

| Expected Yield | < 50% (theoretical max is 50%) | [5] |

| Expected Enantiomeric Excess | >98% | [7] |

| Solvent System | Water/Methanol | [7] |

Part B: Boc Protection of (1S,2R)-2-Aminocyclohexanol

Principle: The protection of the amine is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O).[8] A tetrahedral intermediate is formed, which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently breaks down into carbon dioxide and tert-butanol.[8] A mild base is often used to neutralize the protonated amine and facilitate the reaction.

Protocol:

-

Dissolution: Dissolve the enantiomerically enriched (1S,2R)-2-aminocyclohexanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a mild base, such as triethylamine (1.1 eq) or N,N-diisopropylethylamine (DIPEA), to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent to the stirred amine solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 30°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 1-4 hours).

-

Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove the base, followed by water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound as a white solid.

Table 2: Reagents and Conditions for Boc Protection

| Parameter | Condition | Rationale | Reference |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Standard, highly effective Boc-donating agent. | [1] |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility for reactants, relatively inert. | [2] |

| Base | Triethylamine (TEA) or DIPEA | Scavenges the proton from the amine, driving the reaction to completion. | [1] |

| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate without side reactions. | [9] |

| Typical Yield | >90% | The reaction is generally high-yielding. | [10] |

Mechanistic Insight: The Basis of Stereoselective Resolution

The success of chiral resolution hinges on the differential interactions between the enantiomers of the amine and the chiral resolving agent.

Figure 2: Principle of diastereomeric salt formation and separation.

When the racemic amine ((1S,2R) and (1R,2S)) reacts with L-(+)-tartaric acid, two diastereomeric salts are formed. The three-dimensional arrangement of the functional groups in the (1S,2R)-amine allows for a more favorable set of intermolecular interactions (e.g., hydrogen bonding) with the L-tartaric acid molecule. This results in a more stable, well-ordered crystal lattice, which corresponds to lower solubility. Conversely, the salt formed from the (1R,2S)-amine and L-tartaric acid has a less optimal fit, leading to a less stable crystal lattice and higher solubility, causing it to remain in the mother liquor. This difference in solubility is the physical basis for the separation.

Conclusion

The synthesis of enantiomerically pure this compound is readily achievable through a robust and scalable two-step sequence involving the chiral resolution of racemic cis-2-aminocyclohexanol followed by a standard Boc protection. This method, grounded in the classical principles of diastereomeric salt formation, provides a reliable route to this valuable chiral building block. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully implement this synthesis in their own laboratories.

References

-

Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 5(4), 98-102.

-

Davies, S. G., et al. (2012). Stereoselective synthesis of polyhydroxylated aminocyclohexanes. Organic & Biomolecular Chemistry, 10(34), 6945-6959.

-

Kodama, S., et al. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711-5.

-

Royal Society of Chemistry. (n.d.). General Experimental Procedure Synthesis. RSC Publishing.

- Jacobsen, E. N. (1997). Asymmetric Ring Opening of meso-Epoxides. Accounts of Chemical Research, 30(11), 421-429. (Conceptual basis for asymmetric epoxide opening).

-

Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 12(2), 444-449.

-

Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate.

-

Vallejo, F., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 159-170.

-

Morken, J. P., et al. (2012). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 14(1), 2-5.

-

Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. ResearchGate.

-

Zaware, N. & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. ResearchGate.

-

Ghorai, M. K. & Kumar, A. (2016). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews, 116(1), 2-102.

-

Kodama, S., et al. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(–)-1,2-diaminocyclohexane as a chiral counterion. ResearchGate.

-

BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. BenchChem.

-

Ghorai, M. K. & Kumar, A. (2016). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.

-

Jacobsen, E. N. & Birrell, J. A. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897.

- Various Authors. (2021). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Various Journals.

-

Vallejo, F., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. NIH.

-

Vallejo, F., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry.

-

Baran, P. S., et al. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Chemistry.

-

Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Sigma-Aldrich.

-

Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino). Google Patents.

-

Pharmaffiliates. (n.d.). tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate. Pharmaffiliates.

-

ResearchGate. (2016). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane? ResearchGate.

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.

-

PubChem. (n.d.). tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate. PubChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. d-nb.info [d-nb.info]

- 4. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrj.org [chemrj.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the chiral carbamate derivative, this compound. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds and foundational biochemical principles to propose and detail two primary, plausible biological activities: cholinesterase inhibition and γ-secretase modulation. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and actionable experimental protocols to investigate the compound's therapeutic potential.

Introduction and Molecular Profile

This compound is a carbamate derivative of trans-2-aminocyclohexanol. Its structure is characterized by three key functional motifs: a carbamate group, a hydroxyl group, and a stereochemically defined cyclohexyl scaffold. While this specific compound is commercially available as a biochemical reagent, its biological activity and mechanism of action are not well-documented in publicly available literature. However, the constituent chemical groups are well-recognized "structural alerts" in medicinal chemistry, suggesting potential interactions with specific classes of biological targets.

The carbamate moiety is a classic pharmacophore known to inhibit serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] The bulky and lipophilic cyclohexyl ring can play a significant role in molecular recognition, fitting into hydrophobic pockets of enzyme active sites and potentially enhancing binding affinity and selectivity.[3] This guide will explore the most probable mechanisms of action based on these structural features.

Hypothesized Mechanism I: Cholinesterase Inhibition

The most prominent potential mechanism of action for a carbamate-containing molecule is the inhibition of cholinesterases (AChE and BChE). These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine and are validated targets for the treatment of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[4]

The Chemistry of Carbamoylation

Carbamates typically act as "pseudo-irreversible" or "slow-reversible" inhibitors of cholinesterases.[5][6] The mechanism involves a two-step process initiated by the nucleophilic attack of the catalytic serine residue (Ser203 in human AChE) on the electrophilic carbonyl carbon of the carbamate.[1] This results in the formation of a transient tetrahedral intermediate, followed by the expulsion of the alcohol leaving group (trans-2-hydroxycyclohexanol in this case) and the formation of a stable, covalent carbamoyl-enzyme complex.

This carbamoylated enzyme is catalytically inactive. The subsequent hydrolysis of the carbamoyl-serine bond to regenerate the active enzyme is significantly slower than the hydrolysis of the natural acetyl-serine intermediate, with half-lives ranging from minutes to hours.[6] This prolonged inactivation effectively removes the enzyme from the available pool, leading to an accumulation of acetylcholine at the synapse.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of carbamates is highly dependent on their structural complementarity to the enzyme's active site gorge.[7][8]

-

The Carbamate Core : This is the "warhead" of the inhibitor, responsible for the covalent modification of the active site serine.

-

The tert-butyl Group : The N-substituent on the carbamate can influence the stability and reactivity of the carbamoyl-enzyme intermediate. The bulky tert-butyl group may slow the rate of decarbamoylation, thereby prolonging the inhibitory effect.[6]

-

The (1S,2R)-2-hydroxycyclohexyl Moiety : This "leaving group" plays a crucial role in the initial binding and positioning of the molecule within the active site. The cyclohexyl ring can engage in hydrophobic interactions within the gorge, while the hydroxyl group may form hydrogen bonds with residues lining the active site, thereby increasing the affinity (decreasing the Ki) of the initial enzyme-inhibitor complex.

Visualization of Proposed Cholinesterase Inhibition

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a robust colorimetric method to determine the inhibitory potential of the test compound against AChE.[4]

-

Materials and Reagents :

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel).

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).

-

0.1 M Sodium Phosphate Buffer, pH 8.0.

-

Test compound: this compound, dissolved in DMSO.

-

Positive control: Donepezil or a known carbamate inhibitor.

-

96-well microplate and a microplate reader capable of measuring absorbance at 412 nm.

-

-

Preparation of Solutions :

-

Assay Buffer : 0.1 M Sodium Phosphate, pH 8.0.

-

AChE Stock Solution : Prepare a 0.2 U/mL working solution in Assay Buffer.

-

DTNB Solution : 10 mM in Assay Buffer.

-

ATCI Solution : 15 mM in deionized water (prepare fresh).

-

Test Compound Dilutions : Prepare a serial dilution of the test compound in Assay Buffer. Ensure the final DMSO concentration is below 1%.

-

-

Assay Procedure :

-

Design the plate layout to include blanks (no enzyme), negative controls (enzyme, no inhibitor), positive controls, and test compound wells.

-

To each well, add 20 µL of the appropriate test compound dilution or control vehicle.

-

Add 140 µL of Assay Buffer to all wells.

-

Add 20 µL of DTNB solution to all wells.

-

To initiate the pre-incubation, add 10 µL of the AChE working solution to all wells except the blanks. Add 10 µL of Assay Buffer to the blank wells.

-

Incubate the plate at 37°C for 15 minutes.

-

To start the reaction, add 10 µL of the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using the kinetic mode of the plate reader.

-

-

Data Analysis :

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (Vinhibitor / Vcontrol)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Hypothesized Mechanism II: γ-Secretase Modulation

An alternative, though less common for this specific structural class, is the modulation of γ-secretase. This intramembrane protease complex is a key enzyme in the amyloidogenic pathway, responsible for the final cleavage of the Amyloid Precursor Protein (APP) to produce amyloid-β (Aβ) peptides.[9]

Rationale for γ-Secretase Modulation

γ-Secretase Modulators (GSMs) are small molecules that allosterically bind to the γ-secretase complex and alter its processivity.[10] Instead of inhibiting the enzyme, they shift the cleavage site on APP, resulting in a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concomitant increase in shorter, less pathogenic Aβ species like Aβ38.[9] Several classes of compounds, including some with carbamate functionalities, have been investigated as GSMs.[11] The potential interaction of this compound with γ-secretase represents a compelling therapeutic hypothesis, particularly in the context of Alzheimer's disease.

Visualization of Proposed γ-Secretase Modulation

Experimental Protocol: Cell-Based γ-Secretase Modulation Assay

This protocol describes a method to assess the effect of the test compound on Aβ peptide production in a cellular context.[12][13]

-

Materials and Reagents :

-

HEK293 cells stably overexpressing human APP (e.g., HEK293-APP695).

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

-

Test compound dissolved in DMSO.

-

Positive control: A known GSM (e.g., E2012).

-

Aβ42 and Aβ40 specific ELISA kits.

-

Cell lysis buffer and BCA protein assay kit.

-

-

Cell Culture and Treatment :

-

Plate HEK293-APP cells in 24-well plates and allow them to adhere overnight.

-

Remove the growth medium and replace it with a fresh medium containing serial dilutions of the test compound or controls.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Sample Collection and Processing :

-

After incubation, collect the conditioned medium from each well.

-

Centrifuge the medium to remove cell debris and store the supernatant at -80°C for Aβ analysis.

-

Wash the cells with PBS and lyse them with a suitable lysis buffer.

-

Determine the total protein concentration in the cell lysates using a BCA assay to normalize for cell viability.

-

-

Aβ Quantification (ELISA) :

-

Quantify the levels of Aβ42 and Aβ40 in the conditioned medium using specific sandwich ELISA kits, following the manufacturer's instructions.

-

Generate standard curves for both Aβ42 and Aβ40.

-

-

Data Analysis :

-

Calculate the concentration of Aβ42 and Aβ40 in each sample, normalized to the total protein content of the corresponding cell lysate.

-

Determine the Aβ42/Aβ40 ratio for each treatment condition.

-

Plot the percentage change in Aβ42 levels and the Aβ42/Aβ40 ratio against the logarithm of the test compound concentration.

-

Calculate the IC50 for Aβ42 reduction and the EC50 for the shift in the Aβ42/Aβ40 ratio.

-

Quantitative Data from Structurally Related Analogs

Direct quantitative data for this compound is not available. However, the inhibitory activities of related carbamate compounds against cholinesterases provide a benchmark for expected potency.

| Compound Class | Target | Activity (IC50) | Reference |

| Phenyl N-methyl carbamates | Acetylcholinesterase | Varies (µM to nM range) | [14] |

| Phenothiazine carbamates | Acetylcholinesterase | Varies (µM range) | [2] |

| Carbamate-based hybrids | Butyrylcholinesterase | Varies (nM range) | [15] |

Summary and Future Directions

This compound possesses structural motifs that strongly suggest plausible, and therapeutically relevant, mechanisms of action. The primary hypothesis is the inhibition of cholinesterases via a covalent carbamoylation mechanism, a well-established activity for this class of compounds. A secondary, yet intriguing, possibility is the allosteric modulation of γ-secretase, which would have significant implications for Alzheimer's disease research.

The immediate path forward requires empirical validation. The experimental protocols detailed in this guide provide a clear and robust framework for:

-

Primary Screening : Determining the inhibitory activity against AChE and BChE using the Ellman assay.

-

Secondary Screening : Assessing the compound's ability to modulate Aβ peptide production in a cell-based γ-secretase assay.

-

Mechanism Elucidation : If activity is confirmed, further studies, including enzyme kinetics (to determine Ki and kinact) and dialysis experiments (to confirm covalent binding), should be performed.

The systematic investigation of this compound and its analogs could uncover novel chemical probes or lead compounds for critical CNS targets.

References

-

General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. Available at: [Link]

-

Stachel, S. J., et al. (2008). Carbamate-appended N-alkylsulfonamides as inhibitors of gamma-secretase. Bioorganic & Medicinal Chemistry Letters, 18(2), 549-553. Available at: [Link]

-

Chen, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1683, 237-251. Available at: [Link]

-

Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4500-4512. Available at: [Link]

-

Jin, Y., et al. (2017). Acetylcholinesterase Inhibition Assay. Bio-protocol, 7(22), e2615. Available at: [Link]

-

Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43-78. Available at: [Link]

-

Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4500-4512. Available at: [Link]

-

Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. Available at: [Link]

-

Miyagawa, H., et al. (1996). Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates. Journal of Pesticide Science, 21(1), 39-47. Available at: [Link]

-

Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43-78. Available at: [Link]

-

Lee, I., et al. (1983). Structure-activity relationships of cholinesterase inhibitors. I. Quantum mechanical study of affinities of phenyl N-methyl carbamates. Molecular Pharmacology, 24(3), 436-442. Available at: [Link]

-

Rosenberry, T. L., et al. (2005). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. Chemical Research in Toxicology, 18(11), 1737-1743. Available at: [Link]

-

Pharmacy 180. Structural Activity Relationship - Cholinergic Drugs. Available at: [Link]

-

Wang, H., et al. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry, 94(47), 16401-16408. Available at: [Link]

-

Lountos, G. T., et al. (2012). Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation. PLoS ONE, 7(9), e45326. Available at: [Link]

-

Wolfe, M. S. (2009). γ-Secretase Inhibition and Modulation for Alzheimer's Disease. Journal of Neurochemistry, 110(2), 373-379. Available at: [Link]

-

Ran, Y., & Kang, D. E. (2012). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. Current Topics in Medicinal Chemistry, 12(3), 220-231. Available at: [Link]

-

Oum, J. J., et al. (2014). γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. Alzheimer's Research & Therapy, 6(5), 58. Available at: [Link]

-

Lentz, J. E., & Li, Y. M. (2021). Turning the tide on Alzheimer's disease: modulation of γ-secretase. Molecular Neurodegeneration, 16(1), 74. Available at: [Link]

-

Dobrowolska Zakaria, J. A., & Vassar, R. J. (2021). A promising new γ-secretase modulator for Alzheimer’s disease. Journal of Experimental Medicine, 218(5), e20210313. Available at: [Link]

-

Oum, J. J., et al. (2014). γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. ResearchGate. Available at: [Link]

-

Kretner, B., et al. (2012). Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease. Current Alzheimer Research, 9(2), 154-170. Available at: [Link]

-

Crump, C. J., et al. (2012). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. The Journal of Biological Chemistry, 287(20), 16390-16401. Available at: [Link]

-

Wang, Y., et al. (2023). Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 265, 116071. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbamate-appended N-alkylsulfonamides as inhibitors of gamma-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationships of cholinesterase inhibitors. I. Quantum mechanical study of affinities of phenyl N-methyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate in various organic solvents. As a key synthetic intermediate in pharmaceutical development, understanding its solubility is paramount for optimizing reaction conditions, designing purification strategies, and enabling downstream processing. In the absence of extensive public data for this specific molecule, this document serves as a foundational resource for researchers and drug development professionals. It combines a theoretical analysis of the compound's physicochemical properties with robust, field-proven experimental protocols for generating reliable thermodynamic solubility data.

Introduction: The Strategic Importance of Solubility

This compound is a chiral building block featuring a Boc-protected amine and a secondary alcohol on a cyclohexane scaffold. Such Boc-protected amino alcohols are crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][][4] The efficiency of synthetic steps, the success of purification via crystallization, and the ease of handling are all intrinsically linked to the compound's solubility profile in organic solvents.[5][6][7]

A thorough understanding of solubility allows scientists to:

-

Select appropriate reaction solvents to ensure all reactants remain in the solution phase.

-

Design effective crystallization protocols by identifying suitable solvent/anti-solvent systems for purification.

-

Prevent precipitation during workup and extraction procedures.

-

Prepare stock solutions of known concentrations for analytical testing and further reactions.

This guide provides the theoretical basis and practical methodologies to empower researchers to generate this critical data in-house.

Physicochemical Profile and Qualitative Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates intermolecular forces between the solute and solvent molecules.[8][9] An analysis of the structure of this compound provides a strong basis for predicting its solubility behavior.

Molecular Structure:

-

Cyclohexane Ring: A nonpolar, aliphatic backbone that contributes to lipophilicity and favors interactions with nonpolar solvents.

-

Hydroxyl (-OH) Group: A polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in protic solvents.

-

tert-Butoxycarbonyl (Boc) Group: This group has mixed characteristics. The carbamate moiety (-NH-C=O) is polar, with an N-H bond for hydrogen donation and a carbonyl for hydrogen bond acceptance. The bulky tert-butyl group is nonpolar and sterically hindering, increasing lipophilicity.[1][2]

Predicted Solubility Profile:

-

High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol, isopropanol) and polar aprotic solvents (e.g., tetrahydrofuran (THF), acetone, ethyl acetate, dichloromethane (DCM)). The ability of the compound's -OH and -NH groups to form hydrogen bonds with these solvents is a primary driver of dissolution.[10][11][12]

-

Moderate Solubility: May be observed in less polar solvents like toluene, where the cyclohexane and tert-butyl groups can interact favorably, but the polar groups are less effectively solvated.

-

Low Solubility: Expected in nonpolar aliphatic solvents (e.g., hexane, heptane, cyclohexane). These solvents lack the ability to form hydrogen bonds or engage in significant dipole-dipole interactions, making it difficult to overcome the crystal lattice energy of the solid compound.[8]

While these qualitative predictions are invaluable for initial solvent screening, precise quantitative data must be obtained experimentally.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

The most reliable measure of solubility is the thermodynamic equilibrium solubility, which represents the stable saturation point of a solute in a solvent at a given temperature.[13][14] The "Shake-Flask" method is the universally accepted gold standard for determining this value.[15][16]

Core Principle

An excess of the solid compound is agitated in the solvent for a sufficient duration to ensure that the concentration of the dissolved solute reaches a constant maximum value, representing equilibrium. The liquid and solid phases are then separated, and the concentration of the supernatant is determined analytically.

Detailed Step-by-Step Methodology

-

Preparation: Accurately weigh approximately 10-20 mg of solid this compound into a 2 mL glass vial. The key is to ensure an excess of solid will remain undissolved.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it on a laboratory shaker or rotator. Agitate the slurry at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached and to overcome any kinetic barriers to dissolution.[13]

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let the bulk of the solid settle. Centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to pellet any remaining suspended solid.

-

Sample Collection: Carefully withdraw the clear supernatant using a pipette. Immediately filter the supernatant through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove any microscopic, undissolved particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase used for analysis) to bring the concentration into the linear range of the analytical instrument. A dilution factor of 100 or 1000 is common.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), as described in Section 4.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification via HPLC-UV

HPLC-UV is a precise and reliable technique for determining the concentration of the dissolved analyte.[9][14][15][17] It offers high selectivity and sensitivity.

Method Setup

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

-

Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and water, run under isocratic conditions.

-

Detection: The UV detector should be set to a wavelength where the compound exhibits strong absorbance (e.g., ~210-220 nm for a carbamate), determined by a UV scan.

Calibration Curve Generation

-

Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1.0 mg/mL) in the mobile phase or a compatible solvent.

-

Standard Series: Perform serial dilutions of the stock solution to create a series of at least five standard solutions that bracket the expected concentration of the diluted sample.

-

Analysis: Inject each standard in triplicate and record the corresponding peak area from the chromatogram.

-

Plotting: Plot the mean peak area (y-axis) against the known concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.[9][18]

Sample Analysis and Calculation

-

Injection: Inject the diluted, filtered sample from the solubility experiment.

-

Determine Concentration: Use the peak area of the sample and the calibration curve equation to calculate its concentration (x = (y - c) / m).

-

Calculate Final Solubility: Multiply the calculated concentration by the dilution factor used in step 3.2.6.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Quantification Logic Diagram

Caption: Logic of HPLC Quantification via External Standard Calibration.

Data Presentation and Interpretation

Results should be compiled into a clear, concise table to facilitate comparison across different solvents.

Table 1: Solubility of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Isopropanol | Polar Protic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Tetrahydrofuran (THF) | Polar Aprotic | Experimental Value | Calculated Value |

| Dichloromethane (DCM) | Polar Aprotic | Experimental Value | Calculated Value |

| Toluene | Nonpolar Aromatic | Experimental Value | Calculated Value |

| Hexane | Nonpolar Aliphatic | Experimental Value | Calculated Value |

(Note: Molecular Weight of C₁₃H₂₅NO₃ = 243.34 g/mol )

The resulting data should be interpreted in the context of the physicochemical principles outlined in Section 2. High solubility values in polar solvents would confirm the dominant role of the hydroxyl and carbamate groups in the dissolution process. Conversely, low solubility in nonpolar solvents would highlight the energetic penalty of solvating these polar moieties in a nonpolar environment.

Conclusion

While specific solubility data for this compound is not widely published, a robust scientific framework allows for its accurate and reliable determination. By combining a theoretical understanding of its molecular structure with the gold-standard shake-flask experimental method and precise HPLC-UV quantification, researchers can generate the critical data needed to accelerate synthesis, streamline purification, and advance drug development programs. This guide provides the necessary expertise and self-validating protocols to achieve that goal.

References

-

Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Carbamate.

-

Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753.

-

Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(5), e17616.

-

ECHEMI. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

-

Vanduyfhuys, L., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.

-

Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?

-

Benchchem. Chemical and physical properties of tert-Butyl (3-aminopropyl)carbamate.

-

protocols.io. (2021). In-vitro Thermodynamic Solubility.

-

Perspicace, E., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(22), 9345-9351.

-

ChemBK. tert-butyl carbamate.

-

Domainex. Thermodynamic Solubility Assay.

-

PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

-

ChemicalBook. tert-Butyl carbamate | 4248-19-5.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

BioDuro. ADME Solubility Assay.

-

ResearchGate. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

-

Evotec. Thermodynamic Solubility Assay.

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

-

Benchchem. Physical and chemical properties of Boc-protected amino acids.

-

ChemicalBook. tert-Butyl carbamate CAS#: 4248-19-5.

-

Sigma-Aldrich. BOC-ON.

-

BOC Sciences. BOC-Amino Acids.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Chemical Synthesis and Properties of Boc-Protected Amino Acids.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. d-nb.info [d-nb.info]

- 6. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. chembk.com [chembk.com]

- 11. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 12. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. evotec.com [evotec.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. enamine.net [enamine.net]

- 17. improvedpharma.com [improvedpharma.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate: Synthesis, History, and Application

Abstract

This technical guide provides a comprehensive overview of tert-butyl ((1S,2R)-2-hydroxycyclohexyl)carbamate, a pivotal chiral building block in modern organic and medicinal chemistry. While a singular "discovery" of this molecule is not documented in seminal literature, its history is intrinsically linked to the broader development of synthetic methodologies for chiral 1,2-amino alcohols. This guide will delve into the common and efficient synthetic pathways to its precursor, (1S,2R)-2-aminocyclohexanol, and the subsequent protection step to yield the title compound. We will explore the causality behind experimental choices, provide detailed protocols, and discuss the compound's significance as a versatile intermediate for the synthesis of complex molecules, particularly in the realm of drug development.

Introduction: The Significance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1] The specific stereochemical arrangement of the amino and hydroxyl groups is often crucial for their biological activity and catalytic efficacy. The title compound, this compound, represents a stable, protected form of the chiral 1,2-amino alcohol, (1S,2R)-2-aminocyclohexanol, making it an invaluable synthon for multi-step synthetic campaigns. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a variety of reaction conditions, yet can be readily removed under mild acidic conditions, a key feature in orthogonal protection strategies.[2][3]

Synthetic Pathways to the Chiral Precursor: (1S,2R)-2-Aminocyclohexanol

The primary challenge in synthesizing this compound lies in the stereocontrolled synthesis of its precursor, (1S,2R)-2-aminocyclohexanol. Two main strategies have emerged as effective: the resolution of a racemic mixture and the asymmetric synthesis from an achiral starting material.

Resolution of Racemic trans-2-Aminocyclohexanol

A classical and often practical approach involves the preparation of racemic trans-2-aminocyclohexanol followed by resolution using a chiral resolving agent.

Experimental Protocol: Resolution of (±)-trans-2-Aminocyclohexanol

-

Preparation of Racemic trans-2-Aminocyclohexanol: The racemic mixture is commonly synthesized by the ammonolysis of cyclohexene oxide. This reaction typically yields a mixture of cis and trans isomers, with the trans isomer being the major product. Purification is achieved through distillation or crystallization.

-

Diastereomeric Salt Formation: The racemic trans-2-aminocyclohexanol is dissolved in a suitable solvent, such as ethanol or methanol. An equimolar amount of a chiral acid, for example, (R)-(-)-mandelic acid, is added to the solution.

-

Fractional Crystallization: The solution is allowed to cool slowly, promoting the crystallization of one of the diastereomeric salts, in this case, the ((1S,2R)-2-aminocyclohexanol)-(R)-mandelate salt. The differing solubilities of the diastereomeric salts are the basis for this separation.

-

Isolation and Liberation of the Enantiopure Amine: The crystalline salt is isolated by filtration. The pure diastereomeric salt is then treated with a base, such as sodium hydroxide, to neutralize the mandelic acid and liberate the free (1S,2R)-2-aminocyclohexanol. The enantiopure amino alcohol is then extracted into an organic solvent.

-

Recovery of the Other Enantiomer: The mother liquor from the fractional crystallization, now enriched in the (1R,2S)-enantiomer, can be treated with (S)-(+)-mandelic acid to isolate the other enantiomer, making this a highly efficient process.

Causality Behind Experimental Choices: The choice of a resolving agent is critical and is often determined empirically. Mandelic acid is a common choice due to its commercial availability in both enantiomeric forms and its tendency to form well-defined crystalline salts with amines. The solvent system is also crucial for achieving good separation of the diastereomeric salts.

Asymmetric Synthesis from Cyclohexene Oxide

A more elegant and often more efficient approach is the direct asymmetric synthesis of (1S,2R)-2-aminocyclohexanol from an achiral starting material, most commonly cyclohexene oxide. This avoids the need for a resolution step. A powerful method for this transformation is the asymmetric ring-opening of meso-epoxides.

Key Concept: Asymmetric Ring-Opening of meso-Epoxides

The desymmetrization of meso-epoxides using a chiral catalyst and a nucleophile is a cornerstone of modern asymmetric synthesis. In this context, cyclohexene oxide serves as the meso-epoxide. The use of a chiral catalyst, such as a metal-salen complex, can direct the nucleophilic attack of an amine equivalent to one of the two enantiotopic carbon atoms of the epoxide, leading to a single enantiomer of the product.[4][5][6]

Experimental Protocol: Asymmetric Ring-Opening of Cyclohexene Oxide

-

Catalyst Preparation: A chiral catalyst, such as Jacobsen's catalyst ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride), is either purchased or prepared according to literature procedures.[7]

-

Reaction Setup: In a dry, inert atmosphere, cyclohexene oxide is dissolved in a suitable solvent like dichloromethane or toluene. The chiral catalyst (typically 0.1-5 mol%) is added to the solution.

-

Nucleophile Addition: A protected amine equivalent, such as phenyl carbamate, is added to the reaction mixture. The use of a carbamate as a nucleophile is advantageous as it is less hazardous than azide-based reagents.[1]

-

Reaction Monitoring and Workup: The reaction is stirred at the appropriate temperature (often room temperature) and monitored by TLC or GC for the consumption of the starting material. Upon completion, the reaction is quenched, and the protected amino alcohol is purified by column chromatography.

-

Deprotection: The resulting carbamate is then hydrolyzed under basic conditions to yield the desired (1S,2R)-2-aminocyclohexanol.

Causality Behind Experimental Choices: Jacobsen's catalyst and related salen complexes are highly effective for a range of asymmetric transformations, including epoxide openings.[7] The choice of the nucleophile is critical for both reactivity and safety. While trimethylsilyl azide is highly effective, its toxicity and explosive nature have led to the development of safer alternatives like carbamates. The solvent and temperature can significantly impact the enantioselectivity and reaction rate.

Quantitative Data Summary

| Method | Starting Material | Key Reagent/Catalyst | Typical Enantiomeric Excess (ee) |

| Resolution | (±)-trans-2-Aminocyclohexanol | (R)-(-)-Mandelic Acid | >99% |

| Asymmetric Ring-Opening | Cyclohexene Oxide | Chiral (salen)Co(III) complex | up to 98% |

Boc Protection: Synthesis of this compound

Once the enantiopure (1S,2R)-2-aminocyclohexanol is obtained, the final step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is a robust and widely used protecting group in organic synthesis.[2][3]

Mechanism of Boc Protection